6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Overview
Description
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-enamino imide and an aromatic aldehyde.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base like potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxymethyl and pyrrolidinyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
6-(Methoxymethyl)-2-(morpholin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxymethyl and pyrrolidinyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMIFJJQEIYIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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